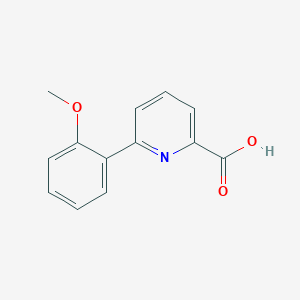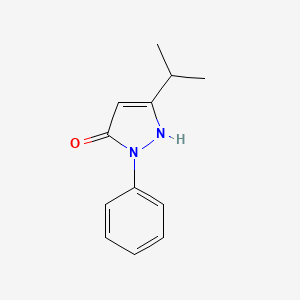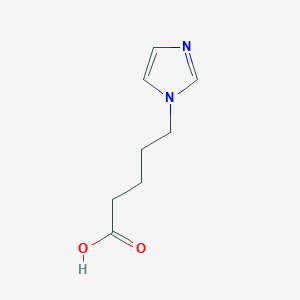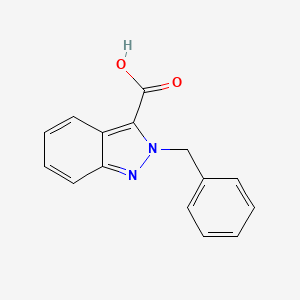
2-Benzyl-2H-indazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-2H-indazole-3-carboxylic acid is a derivative of 2H-indazoles . The 2H-indazole motif is widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities .
Synthesis Analysis
The synthesis of 2H-indazoles, including 2-Benzyl-2H-indazole-3-carboxylic acid, has been a subject of interest in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The molecular structure of 2H-indazoles, including 2-Benzyl-2H-indazole-3-carboxylic acid, is characterized by a nitrogen-containing heterocyclic compound . The 2H-indazole motif is an important structural component in many bioactive natural products and drug molecules .
Chemical Reactions Analysis
The chemical reactions involving 2H-indazoles have been studied extensively. These include the C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway, transition metal-catalyzed ortho C2′–H functionalization of 2H-indazoles and remote C–H functionalization at the benzene ring in 2H-indazoles .
Applications De Recherche Scientifique
Chemodivergent Functionalization
The chemodivergent C-3 functionalization of 2H-indazoles, including derivatives like 2-Benzyl-2H-indazole-3-carboxylic acid, has been explored in a study that developed a facile, efficient, and transition-metal-free method. This method utilizes carboxylic acid and DMSO as sources for the carboxylic acid ester group and formylating agent, respectively, under aerobic conditions. This process likely proceeds through a radical pathway, producing a series of formylated indazoles and carboxylic acid esters of indazole derivatives in moderate to excellent yields (Bhattacharjee et al., 2021).
Stereoselective Synthesis
Research on acid-catalyzed stereoselective synthesis has led to the creation of new indazolyl-thiazole derivatives from 1-arylidene-2-tetralone. This process involves condensation with thiosemicarbazide in varying pH conditions, producing tetrahydro-2H-benzo[e]indazole-2-carbothioamide diastereoisomers. The derivatives synthesized through this method were assessed for antimicrobial activities, with some showing promising results (Gautam et al., 2018).
Antimicrobial Studies
A study focused on the one-pot regioselective synthesis of indazolyl–thiazole derivatives, starting from 2-benzylidene-1-tetralones. This method yielded new substituted-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2yl-thiazoles, which were tested for antibacterial and antifungal activities. Some compounds exhibited excellent activities, highlighting their potential in developing new antimicrobial agents (Gautam et al., 2016).
Davis-Beirut Reaction
The Davis-Beirut reaction (DBR) has been utilized for the synthesis of 2H-indazoles and their derivatives, including those similar to 2-Benzyl-2H-indazole-3-carboxylic acid. This robust method exploits the diverse chemistries of nitroso intermediates generated in situ under redox-neutral conditions for N-N bond-forming heterocyclization. It enables the synthesis of a wide array of indazoles and their derivatives under alkaline conditions, providing a versatile approach to accessing these heterocycles (Zhu et al., 2019).
Orientations Futures
The future directions in the research of 2H-indazoles, including 2-Benzyl-2H-indazole-3-carboxylic acid, involve further exploration of their medicinal properties for the treatment of various pathological conditions . There is also interest in developing synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions .
Propriétés
IUPAC Name |
2-benzylindazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-15(19)14-12-8-4-5-9-13(12)16-17(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKZQTHAOMTVSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C3C=CC=CC3=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-2H-indazole-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



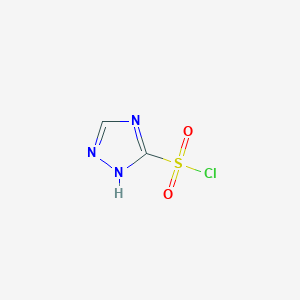

![2-{[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/structure/B1316869.png)
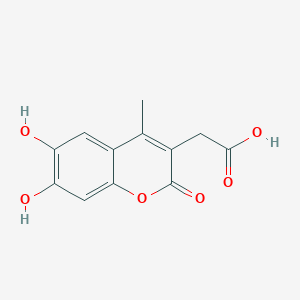
![4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1316876.png)
![1,7-Diphenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1316879.png)
